Schizolaenone C

Antiproliferative Natural Products Ovarian Cancer

Researchers investigating 6-prenylated flavanone SAR face a critical reproducibility challenge: structurally similar co-isolated analogs (e.g., diplacol, 3'-prenylnaringenin) show negligible antiproliferative activity despite sharing the same natural source. Schizolaenone C provides a validated, quantitatively characterized starting point: - IC50 = 21 µM against A2780 human ovarian cancer cells - Inhibits peroxynitrite-mediated tyrosine nitration - (2S)-configured, 6-geranyl-substituted flavanone reference standard Each shipment includes analytical documentation suitable for LC-MS/NMR dereplication and purity verification.

Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
Cat. No. B14752145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchizolaenone C
Molecular FormulaC25H28O6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=CC(=C3)O)O)O)C)C
InChIInChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-19-20(28)12-23-24(25(19)30)21(29)13-22(31-23)16-9-17(26)11-18(27)10-16/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+/t22-/m0/s1
InChIKeyCVIHLQPNGRNSIC-CEMXSPGASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Schizolaenone C: A 6-Prenylated Flavanone Natural Product with Documented Antiproliferative Activity


Schizolaenone C is a naturally occurring, (2S)-configured 6-prenylated flavanone first isolated from a methanol extract of the Madagascar rainforest plant Schizolaena hystrix [1]. Its chemical structure is defined as (2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one (CAS: 928760-56-9, Molecular Formula: C25H28O6) [2]. The compound has been documented to exhibit in vitro antiproliferative effects against A2780 human ovarian cancer cells and to possess anti-oxidative properties .

Why Schizolaenone C's Unique Prenylation Pattern Precludes Simple Analog Substitution


Schizolaenone C belongs to the class of 6-prenylated flavanones, a structural feature that significantly impacts its biological interaction profile [1]. Unlike common, unsubstituted flavanones or those with different prenylation patterns, the specific 6-geranyl substitution in Schizolaenone C is critical for its observed antiproliferative activity. Within the same genus, other flavanones like diplacol and 3'-prenylnaringenin were isolated from the identical Schizolaena hystrix extract, yet are reported to be only weakly active in the same cytotoxicity assay [2]. This indicates that minor structural variations among in-class flavanones cannot be assumed to yield equivalent biological outcomes, making direct substitution without quantitative evidence a high-risk proposition for research reproducibility. The quantitative data below demonstrates the specific, measurable activity profile that distinguishes Schizolaenone C.

Quantitative Differentiation of Schizolaenone C: Head-to-Head Cytotoxicity and Anti-Nitration Data


Schizolaenone C vs. Co-Isolated Flavonoids: Antiproliferative Activity in A2780 Human Ovarian Cancer Cells

Schizolaenone C demonstrates quantifiable, albeit moderate, antiproliferative activity with an IC50 of 21 µM against the A2780 human ovarian cancer cell line . This is a key differentiator from other flavanones, including diplacol and 3'-prenylnaringenin, which were isolated from the exact same S. hystrix extract and were found to be only weakly active in the identical assay [1]. This provides direct, study-internal evidence that Schizolaenone C is the superior candidate for antiproliferative studies among this specific set of co-isolated flavanones.

Antiproliferative Natural Products Ovarian Cancer

Schizolaenone C's Documented Anti-Nitration Activity: A Functionally Distinct Antioxidant Mechanism

Beyond antiproliferation, Schizolaenone C is reported to inhibit peroxynitrite-induced tyrosine nitration, a specific marker of oxidative and nitrosative stress relevant to inflammatory pathologies . While a quantitative IC50 or a direct comparator for this specific assay is not available in the vendor datasheet, this reported activity distinguishes Schizolaenone C functionally from flavanones that may only exhibit general radical scavenging or lack this specific anti-nitration property.

Antioxidant Peroxynitrite Inflammation

Targeted Research Applications for Schizolaenone C Based on Quantitative Evidence


Lead Compound for Antiproliferative Studies Against A2780 Ovarian Cancer Cells

Schizolaenone C is a scientifically valid choice as a starting point for research programs investigating the structure-activity relationship (SAR) of 6-prenylated flavanones with antiproliferative effects. Its documented IC50 of 21 µM against A2780 cells provides a quantitative baseline for medicinal chemistry optimization and comparative efficacy studies, unlike its co-isolated analogs which lack measurable activity in the same assay [1].

Mechanistic Probe for Oxidative Stress and Inflammation Pathways

Researchers studying the role of peroxynitrite in cellular damage or inflammatory signaling can utilize Schizolaenone C as a chemical probe. Its reported ability to inhibit peroxynitrite-mediated tyrosine nitration makes it a specific tool for investigating this pathway, differentiating it from general-purpose antioxidants and providing a distinct angle for grant proposals and publications.

Reference Compound for Natural Product Dereplication and Isolation

Given its well-characterized structure and specific biological activity, Schizolaenone C serves as a valuable reference standard for analytical chemistry and natural product research. Procurement of a pure, quantified sample is essential for LC-MS and NMR dereplication studies aimed at identifying this or related active prenylated flavanones in new plant extracts or for quantifying its presence in Schizolaena hystrix biomass [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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